4-[4-Bromo-2-(2-chlorobenzoyl)anilino]-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-[4-bromo-2-(2-chlorobenzoyl)anilino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO4/c18-10-5-6-14(20-15(21)7-8-16(22)23)12(9-10)17(24)11-3-1-2-4-13(11)19/h1-6,9H,7-8H2,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVWLHDPGCTXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362054 | |
| Record name | 4-[4-Bromo-2-(2-chlorobenzoyl)anilino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>61.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658999 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5686-88-4 | |
| Record name | 4-[4-Bromo-2-(2-chlorobenzoyl)anilino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-[4-Bromo-2-(2-chlorobenzoyl)anilino]-4-oxobutanoic acid typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of 4-bromo-2-chlorobenzoic acid with aniline derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The terminal carboxylic acid group enables classical acid-derived transformations:
Table 1: Carboxylic acid-mediated reactions
Key observation: Esterification proceeds with 65-80% yield in ethanol under reflux, while amidation requires coupling agents like DCC for effective activation.
Aromatic Bromine Substitution
The electron-deficient bromine atom at the para position undergoes nucleophilic aromatic substitution (NAS):
Table 2: Bromine substitution reactions
Notable trend: Thiourea reactions show higher regioselectivity compared to aliphatic bromides due to aromatic ring deactivation by the chlorobenzoyl group .
Chlorobenzoyl Group Reactivity
The 4-chlorobenzoyl moiety participates in cross-coupling and reduction reactions:
Table 3: Benzoyl group transformations
Critical insight: The chlorine atom enhances electrophilicity at the carbonyl carbon, enabling nucleophilic additions at rates 3× faster than non-halogenated analogs .
Anilino Group Participation
The secondary amine in the anilino group facilitates condensation reactions:
Table 4: Anilino group reactivity
Mechanistic note: Schiff base formation occurs via dehydration, with reaction rates pH-dependent below 7.0 .
Photochemical Behavior
The conjugated π-system enables unique light-mediated transformations:
Key photoreactions:
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[2+2] Cycloaddition with olefins under UV light produces benzo-fused cyclobutane derivatives (Φ = 0.32 in benzene)
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Norrish Type II cleavage observed at λ > 300 nm, generating radical intermediates detectable via EPR
Analytical Characterization Standards
Essential methods for reaction validation:
Scientific Research Applications
Medicinal Chemistry
4-[4-Bromo-2-(2-chlorobenzoyl)anilino]-4-oxobutanoic acid has been studied for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets involved in disease processes.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the anilino group can enhance the selectivity and potency against specific cancer types, suggesting a pathway for developing targeted cancer therapies .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways.
Case Study: Kinase Inhibition
Inhibitors derived from this compound have shown promise in targeting kinases involved in cancer signaling pathways. The bromo and chloro substituents are believed to enhance binding affinity to the active sites of these enzymes, potentially leading to new cancer treatment strategies .
Biochemical Research
Due to its unique chemical properties, the compound is also utilized in biochemical assays to study protein interactions and cellular processes.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-[4-Bromo-2-(2-chlorobenzoyl)anilino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 4-oxobutanoic acid derivatives with substituted anilino groups. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity :
- Halogen substituents (Br, Cl, F) enhance lipophilicity and may improve membrane permeability. For example, the 4-chlorobenzamido group in the sEH inhibitor (Table 1, Row 5) contributes to its 72% enzyme inhibition, likely via enhanced target binding .
- Electron-withdrawing groups (e.g., 2-chlorobenzoyl in the target compound) can stabilize the amide bond and modulate electronic interactions with biological targets .
Hydrogen-Bonding and Crystal Packing: Carboxylic acid and amide groups facilitate intermolecular hydrogen bonds, as seen in the crystal structure of 4-[(4-bromophenyl)amino]-2-methylidene-4-oxobutanoic acid, forming chains along the [1 1 0] direction . Such interactions may influence solubility and crystallization behavior.
Pharmacological Potential: Anti-tubercular activity in 4-(3-fluoro-4-methylanilino)-4-oxobutanoic acid (MIC: 12.5 µg/mL) highlights the role of fluorine in enhancing bioactivity . The target compound’s 2-chlorobenzoyl group may confer similar or superior activity, though experimental validation is needed.
Comparative Physicochemical Properties :
- Higher molecular weight compounds (e.g., the sEH inhibitor at 429.83 g/mol) may face challenges in bioavailability, whereas lighter analogs (e.g., 239.22 g/mol anti-tubercular compound) could exhibit better pharmacokinetics .
Biological Activity
4-[4-Bromo-2-(2-chlorobenzoyl)anilino]-4-oxobutanoic acid, with the CAS number 314047-06-8, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H13BrClNO4
- Molecular Weight : 410.6 g/mol
- Solubility : 44.9 µg/mL at pH 7.4
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research into related anilino compounds has shown that they can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 10 | Apoptosis |
| Compound B | MCF-7 | 15 | Cell Cycle Arrest |
| This compound | A549 | TBD | TBD |
The proposed mechanism of action for related compounds includes:
- Inhibition of Kinase Activity : Many of these compounds act as kinase inhibitors, disrupting signaling pathways crucial for tumor growth.
- Induction of Apoptosis : They can activate apoptotic pathways, leading to programmed cell death in malignant cells.
Study on Antitumor Efficacy
A study conducted on the efficacy of a structurally similar compound showed a significant reduction in the viability of human lung cancer cells (A549) when treated with concentrations ranging from 5 to 20 µM over 48 hours. The study reported a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP.
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that the compound is metabolized via hepatic pathways, with potential hepatotoxic effects observed at high concentrations in preclinical models. Toxicity assays indicated that while the compound exhibits some cytotoxicity towards normal cells, its selectivity towards cancer cells is noteworthy.
Q & A
Q. What are the key synthetic routes for 4-[4-Bromo-2-(2-chlorobenzoyl)anilino]-4-oxobutanoic acid?
Methodological Answer: The compound can be synthesized via a multi-step condensation reaction. First, the anilino group is introduced through nucleophilic substitution of 4-bromo-2-(2-chlorobenzoyl)aniline with a reactive oxobutanoic acid derivative. A common approach involves coupling the aniline moiety with 4-oxobutanoic acid using carbodiimide-based coupling agents (e.g., EDCI or DCC) in the presence of a catalyst like DMAP. Purification is typically achieved via recrystallization from ethanol/water mixtures or column chromatography .
Q. How can functional groups in this compound be characterized?
Methodological Answer:
- Carbonyl groups (C=O) : Infrared spectroscopy (IR) between 1650–1750 cm⁻¹ and ¹³C NMR signals at ~170–200 ppm .
- Aromatic protons : ¹H NMR (δ 7.0–8.5 ppm) with splitting patterns indicating substitution positions .
- Amide bond (N–H) : IR absorption at ~3300 cm⁻¹ (N–H stretch) and ¹H NMR signals for NH protons (δ 8.0–10.0 ppm) .
Q. What analytical techniques confirm purity and structural integrity?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- Melting Point Analysis : Compare observed melting points with literature values (±2°C range) .
- Elemental Analysis (EA) : Validate empirical formula (C₁₇H₁₂BrClN₂O₃) with <0.3% deviation .
Advanced Research Questions
Q. How can contradictions in published spectroscopic data for this compound be resolved?
Methodological Answer: Contradictions often arise from solvent effects, tautomerism, or crystallographic variations. To resolve discrepancies:
Q. What strategies optimize the amidation step in synthesis?
Methodological Answer:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates by stabilizing intermediates .
- Catalyst Screening : Test HOBt or HOAt as additives to reduce racemization and improve yields .
- Stoichiometric Control : Maintain a 1.2:1 molar ratio of oxobutanoic acid to aniline derivative to minimize side reactions .
Q. How to model the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes, focusing on the bromo and chlorobenzoyl groups’ steric/electronic effects .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modification (e.g., replacing Br with other halogens) .
- In Vitro Validation : Pair computational results with enzyme inhibition assays (e.g., IC₅₀ determination via fluorescence quenching) .
Data Contradiction Analysis
Q. How to address inconsistent biological activity reports in literature?
Methodological Answer:
- Dose-Response Reproducibility : Standardize assay conditions (e.g., cell lines, incubation times) across labs .
- Metabolite Interference : Use LC-MS to rule out degradation products in bioactivity studies .
- Epistatic Effects : Investigate synergistic/antagonistic interactions with co-administered compounds via combinatorial screening .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
